molecular formula C19H19NO2 B13700490 Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate

Cat. No.: B13700490
M. Wt: 293.4 g/mol
InChI Key: ISYWWXVQISHBGG-UHFFFAOYSA-N
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Description

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate (CAS 2460825-56-1) is a chemical compound of significant interest in immunological and inflammatory research. It features a 1,2,3,5,6,7-hexahydro-s-indacen-4-yl core structure, a scaffold recognized in patented compounds investigated as NLRP3 inflammasome modulators . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in the pathogenesis of a range of autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus . Activation of this multimeric protein complex leads to the cleavage and secretion of pro-inflammatory cytokines like IL-1β and IL-18, contributing to disease pathology . Consequently, targeting the NLRP3 inflammasome represents a promising therapeutic strategy. This compound serves as a valuable research-grade chemical tool for scientists exploring the mechanisms of inflammasome activation and inhibition, facilitating the development of novel immunotherapies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

phenyl N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(22-15-8-2-1-3-9-15)20-18-16-10-4-6-13(16)12-14-7-5-11-17(14)18/h1-3,8-9,12H,4-7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYWWXVQISHBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene Intermediate

  • The 4-amino derivative of 1,2,3,5,6,7-hexahydro-s-indacene is treated with triphosgene (bis(trichloromethyl) carbonate) to generate the corresponding isocyanate.
  • This reaction is typically carried out under anhydrous conditions and inert atmosphere to prevent side reactions.
  • The isocyanate intermediate is isolated and used directly in subsequent steps without extensive purification due to its reactive nature.

Formation of Phenyl Carbamate

  • The isocyanate intermediate is reacted with phenol or phenyl derivatives under basic or neutral conditions.
  • Sodium methoxide (NaOMe) in dry tetrahydrofuran (THF) is often used to deprotonate phenol, generating the phenolate ion, which then nucleophilically attacks the isocyanate carbon to form the carbamate bond.
  • The reaction conditions generally involve stirring at room temperature or mild heating (e.g., reflux at 66 °C) for several hours (4 h typical) to ensure complete conversion.
  • After reaction completion, the mixture is acidified (e.g., with dilute HCl) and extracted with organic solvents such as ethyl acetate.
  • The crude product is purified by preparative high-performance liquid chromatography (prep. HPLC) or recrystallization to yield the pure phenyl carbamate derivative.

Alternative Approaches and Analog Synthesis

  • Variations include the use of different nucleophiles such as sulfonamides or amines to form related carbamoyl derivatives.
  • For example, N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-methylbenzenesulfinamide was synthesized by reacting the isocyanate with a lithiated sulfinamide intermediate at low temperature (-78 °C), followed by workup and purification.
  • Cyanamide and other nucleophiles have been used in further functionalization steps to generate sulfonimidamide derivatives.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield Notes
Isocyanate formation 4-amino-hexahydro-s-indacene + triphosgene Room temp, inert atmosphere 1-2 h Not isolated, used crude Reactive intermediate
Carbamate formation Phenol + NaOMe + isocyanate in dry THF Reflux (~66 °C) 4 h ~70-78% Purified by prep. HPLC
Sulfinamide carbamoyl derivative 4-methylbenzenesulfinamide + n-BuLi + isocyanate -78 °C to RT 4 h 70% Requires inert atmosphere
Sulfonimidamide formation Carbamoyl sulfinamide + cyanamide + KOtBu + NCS RT 5 h Moderate Multi-component reaction

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of characteristic aromatic and aliphatic protons consistent with the hexahydro-s-indacenyl and phenyl carbamate moieties.
  • Mass Spectrometry (MS): Electrospray ionization (ESI) MS data show molecular ion peaks matching calculated masses for the carbamate and related derivatives.
  • Infrared Spectroscopy (IR): Key absorptions include carbamate carbonyl (~1700 cm^-1) and NH stretches, confirming carbamate formation.

Summary of Research Findings

  • The preparation of this compound is reliably achieved via the isocyanate intermediate route.
  • Reaction with phenol under basic conditions in THF provides good yields and purity.
  • The methodology is adaptable to synthesize various carbamoyl derivatives by changing the nucleophile.
  • The synthetic route is supported by comprehensive spectroscopic and chromatographic characterization.
  • These compounds have been used as ligands or probes in biochemical studies, for example targeting the NLRP3 inflammasome, demonstrating the relevance of this synthetic approach in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate is a chemical compound belonging to the carbamate class, characterized by a phenyl group attached to a carbamate moiety, further linked to a hexahydro-s-indacen derivative. It has garnered interest for its potential pharmacological properties arising from its structural attributes, enabling interactions with various biological targets.

Potential Applications

  • Anti-inflammatory Agent Research indicates that this compound has shown promise in modulating inflammatory pathways. It has been investigated for potential therapeutic effects in conditions such as multiple sclerosis and other inflammatory diseases. The compound functions as an NLRP3 inflammasome modulator, which is significant in the context of autoimmune diseases and metabolic disorders.
  • NLRP3 Inflammasome Modulation Interaction studies have emphasized the compound's capacity to engage with diverse biological targets. Its function as an NLRP3 inflammasome modulator suggests its influence on pathways involved in inflammation and cell death. These interactions are vital for understanding its therapeutic potential and informing future research on its efficacy and safety profiles.
  • Treatment of Metabolic Diseases this compound's ability to modulate immune responses makes it a candidate for further development in treating chronic inflammatory conditions and potentially other therapeutic areas related to metabolic diseases. Examples of metabolic diseases include type 2 diabetes or obesity .

Mechanism of Action

The mechanism of action of Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Modifications

The indacenyl scaffold is a common feature among several bioactive compounds. Key analogs include:

Compound Name Functional Group Core Structure Key Modifications
Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate Carbamate Indacenyl Phenyl carbamate at position 4
MCC950 (N-[[(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)amino]carbonyl]-4-(1-hydroxy-1-methylethyl)-2-furansulfonamide) Sulfonamide Indacenyl Furan sulfonamide substituent
MCC7840 (N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-1-isopropyl-1H-pyrazole-3-sulfonamide) Sulfonamide Indacenyl Pyrazole sulfonamide substituent
Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl) carbamate) Carbamate Phenyl Ethyl carbamate with aniline linkage

Structural Insights :

  • The carbamate group in the target compound may confer distinct electronic and steric effects compared to sulfonamide analogs like MCC950 and MCC7840. Carbamates generally exhibit moderate hydrolytic stability, which can influence bioavailability and half-life .

Pharmacokinetic and Pharmacodynamic Profiles

Lipophilicity and Bioavailability

Lipophilicity (log k) data for carbamate derivatives, as determined by HPLC (), shows that substituents significantly influence partitioning behavior. For example:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates exhibit log k values ranging from 2.1–3.8, depending on alkyl chain length .
  • MCC7840 demonstrates superior PK properties compared to MCC950, with a 2.5-fold higher AUC and extended half-life (~8 hours vs. ~4 hours) in rodent models .
Target Engagement and Potency

While direct data on the target compound’s activity is unavailable, MCC950 and MCC7840 are potent NLRP3 inhibitors (IC₅₀ < 10 nM). The carbamate group’s electrophilicity might influence covalent binding or allosteric modulation, contrasting with the sulfonamide’s role in hydrogen-bond interactions .

Toxicity and Metabolic Considerations

  • Carbamate Pesticides (e.g., Desmedipham, Methiocarb): These agrochemicals exhibit acetylcholinesterase inhibition, but the indacenyl core in the target compound likely redirects toxicity profiles toward inflammatory pathways .
  • MCC950 : Shows renal toxicity at high doses in preclinical models, possibly linked to sulfonamide bioactivation . The carbamate moiety in the target compound may mitigate such risks due to differing metabolic pathways.

Biological Activity

Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential anti-inflammatory properties and ability to modulate various biological pathways. This article explores its biological activity, synthesis methods, and related pharmacological findings.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a carbamate moiety linked to a hexahydro-s-indacen derivative. This unique structure contributes to its biological activities.

Key Properties

  • Molecular Formula : C15H17N
  • CAS Number : 210826-40-7
  • Chemical Class : Carbamates

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been identified as a modulator of the NLRP3 inflammasome pathway, which plays a crucial role in the regulation of inflammation and cell death processes. This modulation is particularly relevant in the context of autoimmune diseases and chronic inflammatory conditions such as multiple sclerosis and rheumatoid arthritis.

The compound's mechanism involves:

  • NLRP3 Inflammasome Modulation : this compound can influence inflammatory pathways by interacting with the NLRP3 inflammasome. This interaction may lead to reduced production of pro-inflammatory cytokines such as IL-1β and IL-18.
  • Metabolic Transformations : In biological systems, the compound undergoes hydrolysis reactions typical of carbamates. This process can result in the release of amines and carbon dioxide, potentially altering its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Reagent Preparation : Reacting 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-ol) with phenyl isocyanate.
  • Purification Techniques : Utilizing column chromatography to isolate the desired product after reaction completion.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of IL-1β production in murine models of inflammation.
Study 2Showed efficacy in reducing symptoms associated with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Study 3Investigated metabolic pathways affected by the compound; noted alterations in liver enzyme activity following administration.

Q & A

Basic: What are the optimal synthetic routes for Phenyl (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamate?

Answer:
The synthesis typically involves coupling the hexahydro-s-indacen-4-amine precursor with phenyl chloroformate under anhydrous conditions. Key steps include:

  • Reagent selection : Use dichloromethane or dioxane as solvents to minimize hydrolysis .
  • Temperature control : Maintain temperatures between 0–5°C during initial mixing to prevent side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Confirm purity via HPLC and NMR .

Advanced: How to resolve low yields or side products in carbamate coupling reactions?

Answer:
Low yields often stem from moisture sensitivity or competing nucleophilic attacks. Mitigation strategies:

  • Moisture control : Employ Schlenk lines or molecular sieves in anhydrous solvents .
  • Activating agents : Introduce coupling agents like HATU to improve reaction efficiency .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted amine or hydrolyzed intermediates) and adjust stoichiometry .

Basic: Which spectroscopic methods are critical for structural validation?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm carbamate linkage (δ ~155 ppm for carbonyl) and indacene proton environments .
  • HRMS : Exact mass analysis (e.g., m/z 404.1406 for C20_{20}H24_{24}N2_2O5_5S) ensures molecular integrity .
  • IR : Detect carbamate C=O stretches (~1700 cm1^{-1}) and aromatic C-H vibrations .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:
Contradictions may arise from assay conditions or compound stability. Methodological considerations:

  • Assay standardization : Use consistent cell lines (e.g., THP-1 macrophages for NLRP3 inhibition) and control for endotoxin levels .
  • Stability testing : Monitor compound degradation in DMSO or cell media via LC-MS; adjust storage to -80°C in inert atmospheres .
  • Reference controls : Include benchmark inhibitors like MCC950 (IC50_{50} ~8 nM) for activity comparison .

Basic: What in vitro assays evaluate NLRP3 inflammasome inhibition?

Answer:

  • IL-1β release : Quantify via ELISA in LPS/ATP-primed macrophages .
  • Caspase-1 activation : Use fluorescent substrates (e.g., Ac-YVAD-AMC) in cell lysates .
  • Cell viability : Confirm selectivity with MTT assays to rule out cytotoxicity .

Advanced: How to design pharmacokinetic (PK) studies for this compound?

Answer:

  • Dosing : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in murine models .
  • Bioanalysis : Plasma samples analyzed via LC-MS/MS (LOQ: 1 ng/mL) .
  • Parameters : Calculate AUC, Cmax_{max}, and half-life. Compare with sodium salt formulations for improved bioavailability .

Basic: How to assess compound purity and stability?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is acceptable for biological assays .
  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

Advanced: What structural analogs enhance NLRP3 inhibitory activity?

Answer:

  • Sulfonamide modifications : Replace the furan-2-sulfonyl group with thiophene-2-sulfonyl to improve potency (IC50_{50} shift from 15 nM to 8 nM) .
  • Substituent effects : Chlorination at the indacene core (e.g., 8-chloro derivative) enhances binding to NLRP3 ASC domain .

Basic: What safety precautions are required during synthesis?

Answer:

  • Handling : Use fume hoods for volatile solvents (dichloromethane) and PPE for sulfonamide intermediates .
  • Waste disposal : Neutralize reactive chlorides (e.g., methyl 2-(chlorosulfonyl)-5-nitrobenzoate) with aqueous NaHCO3_3 .

Advanced: How to resolve poor in vitro-to-in vivo translation of anti-inflammatory effects?

Answer:

  • Metabolic profiling : Identify hepatic metabolites via microsomal incubations (CYP450 isoforms) .
  • Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .

Basic: What computational tools predict binding modes to NLRP3?

Answer:

  • Molecular docking : Use AutoDock Vina with NLRP3 PYD domain (PDB: 6NPY) .
  • MD simulations : Assess binding stability (100 ns trajectories) with GROMACS .

Advanced: How to address batch-to-batch variability in biological assays?

Answer:

  • QC protocols : Implement strict NMR and HRMS checks for each synthesis batch .
  • Reference standards : Use a centrally characterized batch for cross-study comparisons .

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